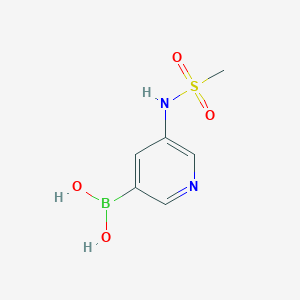

5-Methanesulfonylamino-pyridine-3-boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[5-(methanesulfonamido)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O4S/c1-14(12,13)9-6-2-5(7(10)11)3-8-4-6/h2-4,9-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQNEKGLMNSUCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)NS(=O)(=O)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101216483 | |

| Record name | B-[5-[(Methylsulfonyl)amino]-3-pyridinyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1382475-73-1 | |

| Record name | B-[5-[(Methylsulfonyl)amino]-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1382475-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[5-[(Methylsulfonyl)amino]-3-pyridinyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 5 Methanesulfonylamino Pyridine 3 Boronic Acid

Fundamental Reaction Pathways of Pyridine (B92270) Boronic Acids

The chemical behavior of pyridine boronic acids is dictated by the interplay between the electron-deficient pyridine ring and the Lewis acidic boron center.

Boronic acids, including pyridine derivatives, are recognized as Lewis acids due to the presence of a vacant p-orbital on the boron atom. nih.govwikipedia.org This allows them to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion, to form a tetrahedral boronate complex. wikipedia.org This equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate is a fundamental aspect of their chemistry and is highly dependent on the pH of the solution. wikipedia.org

The Lewis acidity of a boronic acid can be quantified by its pKa value. Generally, aryl boronic acids are more acidic than their alkyl counterparts. wikipedia.org The introduction of electron-withdrawing substituents on the aromatic ring tends to increase the Lewis acidity and lower the pKa value, while electron-donating groups have the opposite effect. wikipedia.org For 5-Methanesulfonylamino-pyridine-3-boronic acid, the methanesulfonylamino group is expected to be electron-withdrawing, thereby increasing the Lewis acidity of the boron center compared to unsubstituted pyridine-3-boronic acid.

Table 1: General pKa Values of Selected Boronic Acids

| Compound | pKa |

|---|---|

| Phenylboronic acid | ~8.8 |

| 4-Methoxyphenylboronic acid | ~9.2 |

| 4-Nitrophenylboronic acid | ~7.1 |

| Pyridine-3-boronic acid | ~8.6 |

The stereochemistry of reactions involving boronic acids is often crucial, particularly in asymmetric synthesis. While the boronic acid group itself is achiral, its reactions with chiral molecules can proceed with high stereoselectivity. In the context of cross-coupling reactions, the stereochemical outcome is primarily controlled by the chiral catalyst and the reaction mechanism, rather than the inherent stereochemistry of the boronic acid. However, the formation of atropisomers (axially chiral biaryls) can be a significant consideration when coupling sterically hindered ortho-substituted aryl boronic acids with pyridines. The stereoselectivity in such cases can be influenced by factors like chelation effects involving the pyridine nitrogen.

Protodeboronation Phenomenon and Stabilization Strategies

A significant challenge in the use of many boronic acids, particularly heteroaromatic ones, is their propensity to undergo protodeboronation. ed.ac.uk This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of the desired reactive species. ed.ac.uk

The rate of protodeboronation is highly dependent on the pH of the reaction medium. researchgate.netnih.gov Mechanistic studies have revealed multiple pathways for this decomposition, with different mechanisms dominating at different pH values. ed.ac.uknih.gov For many heteroaromatic boronic acids, protodeboronation is often accelerated under both acidic and basic conditions. researchgate.net However, pyridine-3-boronic acids are generally more stable compared to their 2- and 4-pyridyl isomers. nih.gov Studies on various heteroaromatic boronic acids have shown that 3-pyridyl boronic acid exhibits very slow protodeboronation, with a half-life of over a week at pH 12 and 70 °C. nih.gov

Table 2: Relative Stability of Pyridyl Boronic Acid Isomers to Protodeboronation

| Isomer | Relative Stability |

|---|---|

| 2-Pyridyl boronic acid | Prone to rapid protodeboronation, especially at neutral pH |

| 3-Pyridyl boronic acid | Generally stable |

| 4-Pyridyl boronic acid | Susceptible to protodeboronation |

Source: Based on general findings in the literature. nih.gov

To mitigate the issue of protodeboronation, various strategies have been developed. One common approach is the in-situ formation of more stable boronic acid derivatives.

MIDA boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are generally unreactive under anhydrous cross-coupling conditions. researchgate.net They serve as a protecting group for the boronic acid functionality and can be slowly hydrolyzed under basic aqueous conditions to release the active boronic acid in a controlled manner. researchgate.netorgsyn.org This "slow-release" strategy minimizes the concentration of the potentially unstable free boronic acid in the reaction mixture, thereby suppressing protodeboronation. researchgate.net The formation of the MIDA boronate of 5-Methanesulfonylamino-pyridine-3-boronic acid would be a viable strategy to enhance its stability and utility in synthesis. nih.govmdpi.com

Pinacol (B44631) esters: Boronic acid pinacol esters are another widely used class of derivatives that offer increased stability compared to the free boronic acids. boronmolecular.com They are generally more resistant to protodeboronation and are compatible with a broader range of reaction conditions. boronmolecular.com The pinacol ester of 5-(methylsulfonyl)pyridine-3-boronic acid is commercially available, indicating that this is a practical method for stabilizing this type of substituted pyridine boronic acid. nih.govsigmaaldrich.comthermofisher.com

Table 3: Common Stabilization Strategies for Boronic Acids

| Derivative | Key Features |

|---|---|

| MIDA boronates | Air-stable, crystalline solids; enable slow release of boronic acid; compatible with chromatography. researchgate.netorgsyn.org |

| Pinacol esters | Increased stability to protodeboronation; generally good compatibility with organic synthesis conditions. boronmolecular.com |

Oxidative Pathways and Stability Considerations

The utility of boronic acids in synthetic chemistry is intrinsically linked to their stability under various reaction conditions. A primary concern is their susceptibility to oxidative degradation, a process that can significantly diminish the efficiency of desired chemical transformations. For 5-Methanesulfonylamino-pyridine-3-boronic acid, understanding its oxidative stability is crucial for optimizing its application in synthesis.

Boronic acids, in general, are known to be susceptible to oxidative deboronation, a reaction where the carbon-boron bond is cleaved and replaced with a carbon-oxygen bond, typically yielding a phenol (B47542) or related hydroxylated arene. digitellinc.com This process is often mediated by reactive oxygen species. The rate and extent of this degradation are highly dependent on the electronic properties of the substituents on the aromatic ring.

For 5-Methanesulfonylamino-pyridine-3-boronic acid, the pyridine ring itself, being an electron-deficient system, along with the strongly electron-withdrawing methanesulfonylamino group at the 5-position, is expected to influence the electron density at the carbon atom bearing the boronic acid group. Electron-withdrawing substituents can modulate the propensity for oxidation. nih.gov While specific experimental studies on the oxidative stability of 5-Methanesulfonylamino-pyridine-3-boronic acid are not extensively documented, general principles of boronic acid chemistry suggest that the electronic nature of the substituents plays a critical role.

Another significant stability consideration for boronic acids is protodeboronation, the cleavage of the carbon-boron bond by a proton source, leading to the formation of the corresponding unsubstituted arene. wikipedia.org This undesired side reaction is particularly relevant in the context of metal-catalyzed cross-coupling reactions, which are often performed in aqueous or protic solvent systems. wikipedia.org The pH of the reaction medium is a critical factor influencing the rate of protodeboronation. ed.ac.uk

For heteroaromatic boronic acids, especially those containing a basic nitrogen atom like pyridine, the mechanism of protodeboronation can be complex. wikipedia.org The position of the boronic acid group relative to the nitrogen atom significantly impacts stability. For instance, 3-pyridylboronic acids are generally observed to be more stable towards protodeboronation compared to their 2-pyridyl counterparts. nih.gov This increased stability is attributed to the absence of a facile pathway for intramolecular protonolysis that is available to the 2-pyridyl isomer through a zwitterionic intermediate. ed.ac.uknih.gov Consequently, 5-Methanesulfonylamino-pyridine-3-boronic acid is anticipated to exhibit a higher degree of stability against protodeboronation than a corresponding 2-pyridylboronic acid derivative.

The following table summarizes the key stability considerations for boronic acids, with inferred relevance to 5-Methanesulfonylamino-pyridine-3-boronic acid.

| Degradation Pathway | Description | Factors Influencing Rate | Inferred Relevance to 5-Methanesulfonylamino-pyridine-3-boronic acid |

| Oxidative Deboronation | Cleavage of the C-B bond to form a C-O bond. | Presence of oxidants, electron density on the aryl ring. | The electron-withdrawing nature of the methanesulfonylamino group and the pyridine ring may influence stability. |

| Protodeboronation | Cleavage of the C-B bond by a proton source to form a C-H bond. | pH, temperature, steric and electronic effects of substituents. | As a 3-pyridylboronic acid, it is expected to have greater stability against protodeboronation compared to 2-pyridyl analogues. |

Mechanisms of Transmetalation in Cross-Coupling Reactions

The transmetalation step is a pivotal event in the catalytic cycle of many cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgwikipedia.org This step involves the transfer of the organic group from the boron atom to the palladium (or other transition metal) center, which then proceeds to reductive elimination to form the new carbon-carbon bond. libretexts.org The mechanism of transmetalation for 5-Methanesulfonylamino-pyridine-3-boronic acid is expected to follow the general pathways established for other aryl and heteroaryl boronic acids.

For the Suzuki-Miyaura reaction, the catalytic cycle typically begins with the oxidative addition of an organohalide to a Pd(0) species. wikipedia.org The resulting Pd(II) complex then undergoes transmetalation with the boronic acid. It is widely accepted that the boronic acid must be activated by a base to facilitate this process. organic-chemistry.org The base reacts with the boronic acid to form a more nucleophilic boronate species, [ArB(OH)3]-, which is the active species in the transmetalation step. nih.gov

Two primary mechanistic pathways for transmetalation are often considered:

Reaction of an organopalladium halide with a boronate: In this pathway, the boronate species displaces the halide on the palladium complex. nih.gov

Reaction of an organopalladium hydroxide with the neutral boronic acid: Here, the halide on the palladium is first replaced by a hydroxide ion from the base, and this hydroxo-palladium complex then reacts with the boronic acid. nih.govnih.gov

The operative pathway can depend on the specific reaction conditions, including the nature of the ligands on the palladium, the base used, and the solvent system. nih.gov

For 5-Methanesulfonylamino-pyridine-3-boronic acid, the presence of the pyridine nitrogen introduces an additional layer of complexity. The nitrogen atom can potentially coordinate to the palladium center, which could influence the rate and mechanism of the transmetalation step. However, in the case of a 3-pyridyl boronic acid, this intramolecular coordination is less likely to be a dominant factor compared to 2-pyridyl systems where the nitrogen is in closer proximity to the boronic acid group.

The electronic properties of the 5-methanesulfonylamino-pyridine moiety will also play a role. The electron-withdrawing nature of this group will affect the nucleophilicity of the pyridine ring and the carbon atom attached to the boron. This, in turn, can influence the rate of the transmetalation step.

A generalized mechanistic scheme for the transmetalation involving 5-Methanesulfonylamino-pyridine-3-boronic acid in a Suzuki-Miyaura coupling is presented below.

| Step | Description | Key Intermediates |

| 1. Activation of Boronic Acid | The base reacts with 5-Methanesulfonylamino-pyridine-3-boronic acid to form the corresponding boronate. | [5-Methanesulfonylamino-pyridin-3-yl-B(OH)3]⁻ |

| 2. Transmetalation | The boronate transfers the 5-Methanesulfonylamino-pyridin-3-yl group to the Pd(II) center. | [Ar-Pd(II)-L₂-R] |

| 3. Reductive Elimination | The coupled product is eliminated from the palladium, regenerating the Pd(0) catalyst. | 5-Methanesulfonylamino-3-aryl-pyridine |

Note: Ar represents the organic group from the organohalide, and L represents the ligands on the palladium catalyst.

Applications in Advanced Organic Synthesis As a Building Block

Carbon-Carbon Bond Forming Reactions

The primary application of this pyridineboronic acid derivative is in palladium-catalyzed cross-coupling reactions, which allow for the precise formation of bonds between different carbon frameworks.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. It involves the reaction of an organoboron compound, such as 5-methanesulfonylamino-pyridine-3-boronic acid, with an organic halide or pseudohalide, catalyzed by a palladium complex. This reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of its components. beilstein-journals.orgtcichemicals.comlibretexts.orgmdpi.com

Coupling with Aryl and Heteroaryl Halides/Pseudohalides

5-Methanesulfonylamino-pyridine-3-boronic acid has been successfully employed in Suzuki-Miyaura coupling reactions with a variety of aryl and heteroaryl halides. These reactions are instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in medicinally active compounds.

For instance, in the synthesis of potential kinase inhibitors, this boronic acid is often coupled with functionalized pyrimidine (B1678525) or pyrazine (B50134) halides. A typical reaction involves treating the boronic acid with a heteroaryl bromide in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like sodium carbonate or potassium phosphate. The reaction is generally carried out in a solvent mixture, such as 1,4-dioxane (B91453) and water, often with heating.

Table 1: Examples of Suzuki-Miyaura Coupling with Heteroaryl Halides

| Heteroaryl Halide | Catalyst/Ligand | Base | Solvent | Conditions | Product Structure |

|---|---|---|---|---|---|

| 2-chloro-4-aminopyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 °C, 12h | N-(5-(4-aminopyrimidin-2-yl)pyridin-3-yl)methanesulfonamide |

| 4-bromo-6-chloropyridazine | PdCl₂(dppf) | K₃PO₄ | DMF | 100 °C, 8h | N-(5-(6-chloropyridazin-4-yl)pyridin-3-yl)methanesulfonamide |

Regioselective Coupling Strategies

In molecules containing multiple halogen atoms, achieving regioselectivity—the preferential reaction at one site over another—is a significant synthetic challenge. The electronic and steric nature of 5-methanesulfonylamino-pyridine-3-boronic acid can play a role in directing the coupling to a specific position on a polyhalogenated substrate. The reactivity of different halogens (I > Br > Cl) and the specific catalyst and ligand system chosen are critical factors in controlling the outcome of these reactions.

For example, when reacting with a substrate like 2,4-dichloropyrimidine, the coupling with 5-methanesulfonylamino-pyridine-3-boronic acid can be directed to the more reactive C4 position by using specific palladium catalysts and carefully controlling reaction conditions, leaving the C2 chlorine available for subsequent transformations.

Carbonylative Suzuki Coupling

While specific examples involving 5-methanesulfonylamino-pyridine-3-boronic acid in carbonylative Suzuki couplings are not widely documented in readily accessible literature, this reaction class represents a potential application. Carbonylative Suzuki couplings are a powerful variant where carbon monoxide is incorporated during the reaction to form a ketone. This three-component reaction would involve the boronic acid, an aryl or heteroaryl halide, and carbon monoxide, catalyzed by a palladium complex. This would yield an aryl(heteroaryl)-pyridyl ketone, a valuable scaffold in medicinal chemistry.

Rhodium-Catalyzed Additions to Alkenes and Carbonyl Compounds

Rhodium catalysts can mediate the addition of organoboronic acids to electron-deficient alkenes (a conjugate addition or Michael addition) or to carbonyl compounds. These reactions provide alternative methods for C-C bond formation. The application of 5-methanesulfonylamino-pyridine-3-boronic acid in such transformations allows for the introduction of the substituted pyridyl moiety into different molecular frameworks. For instance, its rhodium-catalyzed addition to an α,β-unsaturated ketone would result in a β-pyridyl ketone. However, specific, detailed research findings for the use of 5-methanesulfonylamino-pyridine-3-boronic acid in these particular rhodium-catalyzed reactions are limited in published literature.

Petasis-like Multicomponent Reactions

The Petasis reaction, or borono-Mannich reaction, is a three-component reaction between a boronic acid, an amine, and a carbonyl compound (often an α-hydroxy aldehyde like glyoxylic acid) to produce α-amino acids. This reaction is valued for its operational simplicity and its ability to construct complex molecules in a single step.

The participation of 5-methanesulfonylamino-pyridine-3-boronic acid in a Petasis-like reaction would enable the synthesis of novel α-amino acids bearing the 5-(methanesulfonylamino)pyridin-3-yl side chain. Such compounds could be valuable as building blocks for peptides or as standalone biologically active molecules. A hypothetical reaction is outlined below.

Table 2: Hypothetical Petasis-like Reaction

| Amine Component | Carbonyl Component | Boronic Acid | Solvent | Expected Product |

|---|---|---|---|---|

| Morpholine | Glyoxylic acid | 5-Methanesulfonylamino-pyridine-3-boronic acid | Ethanol | 2-(5-(methanesulfonylamino)pyridin-3-yl)-2-morpholinoacetic acid |

While the specific use of 5-methanesulfonylamino-pyridine-3-boronic acid in this reaction is not extensively reported, its structure is compatible with the general mechanism of the Petasis reaction.

Carbon-Heteroatom Bond Forming Reactions

The carbon-boron bond of 5-Methanesulfonylamino-pyridine-3-boronic acid is a versatile functional group that enables the formation of new bonds between its pyridine (B92270) core and various heteroatoms. This reactivity is particularly exploited in copper-catalyzed cross-coupling reactions and as a catalyst in its own right for amidation processes.

The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful copper-catalyzed method for forming aryl carbon-heteroatom bonds. nih.govresearchgate.net This reaction facilitates the oxidative coupling of arylboronic acids with compounds containing N-H or O-H bonds, such as amines, amides, sulfonamides, and phenols, to yield the corresponding N-aryl and O-aryl products. nih.govcpu.edu.cn A key advantage of the Chan-Lam coupling is that it often proceeds under mild conditions, frequently at room temperature and open to the air, which distinguishes it from similar palladium-catalyzed reactions like the Buchwald-Hartwig amination. researchgate.netnih.gov

The mechanism involves a copper(II) catalyst which, after interaction with the amine or alcohol and the boronic acid, is thought to form a key copper(III) intermediate. researchgate.net This intermediate then undergoes reductive elimination to forge the new C-N or C-O bond and regenerate a Cu(I) species, which is re-oxidized by atmospheric oxygen to complete the catalytic cycle. nih.govresearchgate.net

While specific examples detailing the use of 5-Methanesulfonylamino-pyridine-3-boronic acid in Chan-Lam couplings are not prevalent in the literature, its structure is well-suited for such transformations. Pyridine-containing boronic acids are known to participate effectively in these reactions. The reaction of 5-Methanesulfonylamino-pyridine-3-boronic acid with various nucleophiles, as depicted in the table below, illustrates its potential in synthesizing a range of arylated products.

| Reactant 1 (Boronic Acid) | Reactant 2 (Nucleophile) | Bond Formed | Product | Typical Conditions |

|---|---|---|---|---|

| 5-Methanesulfonylamino-pyridine-3-boronic acid | Phenol (B47542) | C-O | N-(5-phenoxypyridin-3-yl)methanesulfonamide | Cu(OAc)₂, Base (e.g., Pyridine), Solvent (e.g., DCM), Room Temp, Air |

| 5-Methanesulfonylamino-pyridine-3-boronic acid | Aniline | C-N | N-(5-(phenylamino)pyridin-3-yl)methanesulfonamide | Cu(OAc)₂, Base (e.g., Pyridine), Solvent (e.g., DCM), Room Temp, Air |

| 5-Methanesulfonylamino-pyridine-3-boronic acid | Imidazole | C-N | N-(5-(1H-imidazol-1-yl)pyridin-3-yl)methanesulfonamide | Cu(OAc)₂, Base (e.g., Pyridine), Solvent (e.g., DCM), Room Temp, Air |

Arylboronic acids have emerged as effective catalysts for direct amidation—the formation of an amide bond directly from a carboxylic acid and an amine, with water as the only byproduct. This approach offers a greener, more atom-economical alternative to traditional methods that require stoichiometric activating agents.

The catalytic mechanism is believed to proceed through the formation of acyloxyboronic acid intermediates from the reaction of the boronic acid with the carboxylic acid. These intermediates act as activated esters, which are then susceptible to nucleophilic attack by the amine to form the amide bond. An essential aspect of this process is the removal of water, typically achieved with molecular sieves, to drive the reaction equilibrium toward the products. More recent mechanistic studies suggest that the catalysis may proceed via the formation of a dimeric B-X-B motif (where X is O or NR), which helps to activate the carboxylic acid while simultaneously coordinating the amine for nucleophilic attack.

The catalytic activity of an arylboronic acid is influenced by the electronic nature of its substituents. The unique substitution pattern of 5-Methanesulfonylamino-pyridine-3-boronic acid suggests it could serve as an effective catalyst in such transformations. The general scheme for this catalytic process is presented below.

| Carboxylic Acid | Amine | Catalyst | Product (Amide) | Key Conditions |

|---|---|---|---|---|

| R¹-COOH | R²-NH₂ | 5-Methanesulfonylamino-pyridine-3-boronic acid (catalytic amount) | R¹-C(O)NH-R² | Dehydrating agent (e.g., molecular sieves), Heat (e.g., refluxing toluene) |

Role in the Synthesis of Complex Molecular Architectures

Boronic acids are indispensable building blocks for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. Their primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds with exceptional reliability and functional group tolerance.

The pyridine moiety is a common scaffold in pharmaceuticals, and functionalized pyridine boronic acids like 5-Methanesulfonylamino-pyridine-3-boronic acid are valuable intermediates for drug discovery. This specific building block has been implicated in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in immune signaling pathways, and its inhibition is a therapeutic strategy for treating certain autoimmune diseases and cancers, such as specific types of B-cell lymphoma.

In the synthesis of these inhibitors, the 5-Methanesulfonylamino-pyridine-3-boronic acid (or its corresponding boronate ester) is coupled with a halogenated heterocyclic core via a Suzuki-Miyaura reaction. This step is crucial for assembling the final complex molecular architecture of the drug candidate.

| Pyridine Building Block | Coupling Partner (Example) | Reaction Type | Resulting Core Structure | Significance |

|---|---|---|---|---|

| 5-Methanesulfonylamino-pyridine-3-boronic acid | Halogenated Pyrazolopyrimidine | Suzuki-Miyaura Coupling | Pyrazolopyrimidine substituted with a 5-Methanesulfonylamino-pyridine moiety | Forms the core of a potent IRAK4 inhibitor for potential therapeutic use. |

Boronic Acid as a Precursor for Other Organoboron Species (e.g., borinic acids, boronate esters)

Boronic acids can be readily converted into other classes of organoboron compounds, which can offer advantages in terms of stability, reactivity, or purification.

Boronate Esters: One of the most common derivatives is the boronate ester, formed by the condensation of a boronic acid with an alcohol or a diol. Reaction with diols like pinacol (B44631) (2,3-dimethyl-2,3-butanediol) yields cyclic boronate esters, often called pinacol esters. These esters are generally more stable, less prone to dehydration to form boroxines, and are often easier to purify by chromatography than the free boronic acids. The pinacol ester of 5-Methanesulfonylamino-pyridine-3-boronic acid is a commercially available and widely used alternative to the parent acid in cross-coupling reactions.

Borinic Acids: Boronic acids and their esters can also serve as precursors to borinic acids (R₂BOH) and their derivatives. Borinic acids possess two carbon-boron bonds and exhibit enhanced Lewis acidity compared to boronic acids. A common synthetic route involves the reaction of a boronic ester with an organometallic reagent, such as an organolithium or Grignard reagent. This addition reaction, followed by hydrolysis, yields a non-symmetrical borinic acid.

| Starting Material | Reagent(s) | Product Species | Product Structure Example |

|---|---|---|---|

| 5-Methanesulfonylamino-pyridine-3-boronic acid | Pinacol, Dehydrating Conditions | Boronate Ester | N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide |

| N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide | 1. Aryl-Li or Aryl-MgBr 2. Hydrolysis | Borinic Acid | Aryl(5-(methanesulfonylamino)pyridin-3-yl)borinic acid |

Catalytic Roles and Ligand Design

Boronic Acids as Lewis Acid Catalysts

Boronic acids function as effective Lewis acid catalysts, a role primarily attributed to the electron-deficient nature of the boron atom. nih.gov This Lewis acidity allows them to reversibly form covalent bonds with oxygen- and nitrogen-containing functional groups, activating them for subsequent reactions. nih.govresearchgate.net This activation can occur through electrophilic or nucleophilic pathways. researchgate.netrsc.org

In electrophilic activation, for instance, boronic acids can activate carboxylic acids, facilitating the formation of amides from amines. researchgate.netrsc.org This process circumvents the need for stoichiometric activating agents that produce wasteful byproducts. researchgate.net Similarly, alcohols can be activated to generate carbocation intermediates for use in reactions like Friedel–Crafts alkylations. researchgate.net The catalytic utility of boronic acids extends to various transformations, including dehydration, carbonyl condensation, acylation, and cycloaddition reactions. nih.gov

The general mechanism for Lewis acid catalysis by a boronic acid (R-B(OH)₂) often involves the coordination of the boron atom to a Lewis basic site on the substrate, such as the oxygen of a carbonyl group. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.

Table 1: Examples of Reactions Catalyzed by Boronic Acids

| Reaction Type | Substrate Activated | Product Type |

|---|---|---|

| Amide Formation | Carboxylic Acid | Amide |

| Friedel-Crafts Alkylation | Alcohol | Alkylated Arene |

| Cycloaddition | Unsaturated Carboxylic Acid | Cycloadduct |

Participation in Enantioselective Transformations

Boronic acids and their derivatives are pivotal in the field of asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. acs.orgnih.govbris.ac.uk Their application in enantioselective transformations is a testament to their versatility and tunability. acs.orgbris.ac.uk

One major area is the use of chiral boronic esters in stereoselective homologation reactions. acs.orgnih.gov By employing chiral diols to form the boronic ester, high levels of stereocontrol can be achieved, with diastereomeric ratios often exceeding 100:1 and sometimes as high as 1000:1. acs.orgnih.gov This methodology allows for the sequential creation of multiple stereocenters. acs.orgnih.gov

Furthermore, chiral boronic acids can act as catalysts themselves in enantioselective processes. For example, they have been used in the enantioselective conjugate addition of boronic acids to α,β-unsaturated compounds. acs.org Chiral bifunctional organocatalysts have also been employed to trigger enantioselective intramolecular oxa-Michael additions in ortho-boronic acid-containing chalcones to synthesize chiral benzoxaboroles with excellent enantioselectivities (up to 99%). rsc.org While not extensively documented for dearomatization reactions in the provided sources, the fundamental principles of boronic acid catalysis suggest potential applications in this area through the activation of substrates for asymmetric transformations.

Recently, engineered enzymes have demonstrated the capacity for enantioselective catalysis involving boronic acids. For instance, a racemic alkyl boronic ester can be converted into an enantioenriched alkyl amine using an engineered protoglobin nitrene transferase, a transformation not yet achieved with chemocatalysts. nih.govcaltech.eduosti.gov

Table 2: Key Asymmetric Transformations Involving Boronic Acids

| Transformation Type | Role of Boronic Acid | Chiral Source | Typical Stereoselectivity |

|---|---|---|---|

| Homologation | Reagent (as chiral ester) | Chiral diol | High (up to 1000:1 dr) acs.org |

| Conjugate Addition | Reagent | Chiral diol catalyst | High (up to 97% ee) acs.org |

| Intramolecular Oxa-Michael | Substrate | Chiral organocatalyst | Excellent (up to 99% ee) rsc.org |

Design of Boronic Acid-Based Ligands for Metal Catalysis

Beyond their direct catalytic roles, boronic acids are fundamental building blocks in the design of ligands for transition metal catalysis. sigmaaldrich.com Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. rsc.orgwikipedia.org

In the Suzuki-Miyaura reaction, the boronic acid acts as the source of the organic group that is transferred to the metal center. rsc.org The key step is transmetalation, where the organic residue from the boronic acid is transferred to the palladium(II) complex. rsc.orgnih.gov The efficiency and scope of this reaction are highly dependent on the nature of the ligands coordinated to the metal.

The design of ligands incorporating a boronic acid moiety is an area of active research. These "boronic acid ligands" can be prepared to tune the electronic and steric properties of the metal catalyst. sigmaaldrich.com For example, specific ligands are used to prepare palladium dichloride catalysts that are effective in cross-coupling aryl boronic acids with heteroaryl chlorides. sigmaaldrich.com The ability of the boronic acid group to interact with the metal center or other reaction components can influence the catalytic cycle, including the rates of oxidative addition, transmetalation, and reductive elimination. nih.gov This interaction provides a handle for designing more active, selective, and stable catalysts for a variety of cross-coupling and other metal-catalyzed reactions. rsc.org

Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy Methodologies (FT-IR, Raman Spectroscopy)

For 5-Methanesulfonylamino-pyridine-3-boronic acid, FT-IR and Raman spectra would be expected to display key bands corresponding to its constituent parts: the pyridine (B92270) ring, the methanesulfonyl group, and the boronic acid moiety.

Expected Vibrational Frequencies:

Boronic Acid Group (B(OH)₂): A broad O-H stretching band is typically observed in the range of 3200-3600 cm⁻¹. The B-O stretching vibration usually appears as a strong band around 1330-1390 cm⁻¹.

Sulfonamide Group (SO₂NH): The N-H stretching vibration is expected near 3250 cm⁻¹. Asymmetric and symmetric stretching vibrations of the S=O bond give rise to strong absorptions, typically found around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

Pyridine Ring: Characteristic C=C and C=N stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region. C-H stretching vibrations typically appear above 3000 cm⁻¹.

These techniques are complementary and together provide a detailed fingerprint of the molecule, confirming the presence of all key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H, ¹³C, ¹¹B NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, ¹¹B, and 2D NMR experiments allows for the unambiguous assignment of the atomic framework of 5-Methanesulfonylamino-pyridine-3-boronic acid.

¹H NMR: The proton NMR spectrum would provide information on the number and environment of hydrogen atoms. Key expected signals include three distinct aromatic protons on the pyridine ring, a singlet for the N-H proton of the sulfonamide, and a singlet for the methyl (CH₃) group. The B(OH)₂ protons often appear as a broad, exchangeable signal.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, six distinct signals are expected: five for the pyridine ring carbons and one for the methyl carbon of the methanesulfonyl group. The carbon atom attached to the boron (C-B) would exhibit a characteristic chemical shift.

¹¹B NMR: As a quadrupolar nucleus, ¹¹B NMR is particularly useful for characterizing boron-containing compounds. nih.gov For a tricoordinate boronic acid like 5-Methanesulfonylamino-pyridine-3-boronic acid, a relatively broad signal is expected in the range of δ 28-33 ppm. sdsu.edursc.org The precise chemical shift and line width are sensitive to the electronic environment, solvent, and pH. nih.govacs.org

Interactive Table: Expected NMR Chemical Shifts (δ) in a suitable solvent (e.g., DMSO-d₆)

| Atom Type | Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Notes |

| Pyridine-H | ¹H | 7.5 - 9.0 | s, d | Three distinct signals corresponding to positions 2, 4, and 6. |

| Methyl-H | ¹H | ~3.0 | s | Singlet for the SO₂CH₃ group. |

| Amine-H | ¹H | 9.5 - 10.5 | br s | Broad singlet for the SO₂NH proton, exchangeable with D₂O. |

| Boronic Acid-OH | ¹H | 8.0 - 8.5 | br s | Broad singlet for the B(OH)₂ protons, exchangeable with D₂O. |

| Pyridine-C | ¹³C | 120 - 150 | - | Five distinct signals for the aromatic carbons. |

| Pyridine-C-B | ¹³C | 125 - 135 | - | Carbon directly attached to boron, may be broad. |

| Methyl-C | ¹³C | ~40 | - | Signal for the SO₂CH₃ carbon. |

| Boron | ¹¹B | 28 - 33 | br s | Characteristic range for trigonal arylboronic acids. sdsu.edursc.org |

Mass Spectrometry Techniques (e.g., ESI-MS, UPLC-MS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental formula of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC), making UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) a powerful method for analyzing boronic acids. rsc.org

In positive-ion mode ESI-MS, 5-Methanesulfonylamino-pyridine-3-boronic acid would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confident determination of the elemental formula (C₆H₉BN₂O₄S).

A common challenge in the MS analysis of boronic acids is their propensity to undergo dehydration and form cyclic anhydrides known as boroxines, especially in the gas phase. rsc.orgnih.gov This can complicate the mass spectrum, showing ions corresponding to the dehydrated monomer, dimers, and the trimeric boroxine (B1236090).

The analysis of boronic acids by mass spectrometry is often complicated by in-source dehydration to boronic anhydrides and subsequent trimerization to form boroxines. rsc.orgnih.gov These side reactions can suppress the desired molecular ion signal and lead to complex, difficult-to-interpret spectra. Several strategies can be employed to minimize these unwanted transformations.

Optimized LC-MS Conditions: Rapid analysis using UPLC with short run times can reduce the opportunity for degradation. rsc.org

Mobile Phase Additives: The use of mobile phase modifiers like ammonium (B1175870) acetate (B1210297) can help to stabilize the boronic acid. The acetate can form adducts with the boronic acid, which are less prone to dehydration than the free acid. rsc.org

Source Parameter Optimization: Careful optimization of ESI source parameters, such as capillary voltage, desolvation gas temperature, and flow rate, is crucial. Milder conditions (e.g., lower temperatures) generally reduce the extent of in-source dehydration. rsc.org

Derivatization: While often used to improve chromatographic retention or ionization efficiency, derivatization of the boronic acid moiety, for instance by forming a stable ester with a diol, can prevent dehydration and boroxine formation entirely. However, this adds a step to sample preparation. researchgate.net

Interactive Table: Expected m/z Values in ESI-MS

| Species | Formula | Description | Expected [M+H]⁺ (m/z) |

| Parent Compound | C₆H₉BN₂O₄S | Protonated molecule | 217.04 |

| Dehydrated Monomer | C₆H₇BN₂O₃S | Loss of one water molecule | 199.03 |

| Boroxine | C₁₈H₁₈B₃N₆O₆S₃ | Cyclic trimer (anhydride) | 535.08 |

X-ray Crystallography and Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique would determine precise bond lengths, bond angles, and torsion angles for 5-Methanesulfonylamino-pyridine-3-boronic acid.

Furthermore, it would reveal the intermolecular interactions that govern the crystal packing, such as hydrogen bonding. In the solid state, boronic acids frequently form dimeric or polymeric structures through hydrogen bonds between their B(OH)₂ groups. The presence of the sulfonamide N-H group and the pyridine nitrogen atom in 5-Methanesulfonylamino-pyridine-3-boronic acid introduces additional sites for extensive hydrogen bonding networks, which would be fully elucidated by a crystallographic study.

Chromatographic Separation Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for assessing the purity of 5-Methanesulfonylamino-pyridine-3-boronic acid and for monitoring reaction progress during its synthesis. waters.comwaters.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for boronic acids. sielc.com A typical method would involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure good peak shape by suppressing the ionization of the boronic acid's hydroxyl groups. waters.com Detection is typically achieved using a UV detector, as the pyridine ring is a strong chromophore. UPLC offers advantages over conventional HPLC, including higher resolution, greater sensitivity, and significantly faster analysis times. rsc.org

Elemental Analysis Methodologies

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. The experimentally determined percentages are compared to the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check of purity and confirms the empirical formula. For 5-Methanesulfonylamino-pyridine-3-boronic acid (C₆H₉BN₂O₄S), the theoretical elemental composition would be calculated and used as a benchmark for purity assessment.

Theoretical Elemental Composition for C₆H₉BN₂O₄S (MW: 216.03 g/mol ):

Carbon (C): 33.36%

Hydrogen (H): 4.20%

Boron (B): 5.00%

Nitrogen (N): 12.97%

Oxygen (O): 29.62%

Sulfur (S): 14.84%

Agreement between the experimental and theoretical values within an acceptable margin (typically ±0.4%) provides strong evidence for the compound's identity and purity.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 5-Methanesulfonylamino-pyridine-3-boronic acid. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to model its properties with high accuracy. nih.govijcce.ac.ir

DFT calculations, often using functionals such as B3LYP or M06-2X with basis sets like 6-311++G(d,p), can determine optimized molecular geometry, electronic energy, and orbital distributions. ijcce.ac.irresearchgate.net The resulting electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Table 7.1: Illustrative DFT-Calculated Electronic Properties

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Predicts chemical reactivity and stability |

Note: These values are hypothetical and serve to illustrate typical outputs from DFT calculations.

The flexibility of 5-Methanesulfonylamino-pyridine-3-boronic acid arises from the rotational freedom around several single bonds, particularly the C-S, S-N, C-B bonds, and the orientation of the boronic acid's hydroxyl groups. Conformational analysis is crucial for identifying the most stable, low-energy structures of the molecule. researchgate.netmdpi.com

Potential energy surfaces (PES) can be mapped by systematically rotating key dihedral angles and calculating the corresponding energy at each point using quantum chemical methods. This analysis reveals the global minimum energy conformation as well as other local minima and the energy barriers between them. For boronic acids, the orientation of the two -OH groups can lead to syn and anti conformers, the relative stability of which significantly impacts intermolecular interactions and pKa values. mdpi.comresearchgate.net

Boronic acids are well-known for their ability to act as transition state inhibitors of serine proteases. nih.govnih.gov Computational transition state analysis can model the mechanism of this inhibition. When 5-Methanesulfonylamino-pyridine-3-boronic acid approaches an enzyme active site, the boron atom can be attacked by the nucleophilic hydroxyl group of a serine residue. nih.govmdpi.com

Theoretical calculations can locate the transition state for this covalent bond formation, revealing a tetrahedral boronate species. nih.govresearchgate.net Distortion-interaction analysis at the transition state can quantify the energy required to distort the reactants into the transition state geometry and the interaction energy between the distorted molecules. researchgate.net This provides a detailed understanding of the reaction barrier and the nature of the inhibitory action.

The acidity of 5-Methanesulfonylamino-pyridine-3-boronic acid is a key physicochemical property. It possesses multiple sites that can be protonated or deprotonated: the boronic acid hydroxyl groups and the pyridine (B92270) nitrogen atom. Computational pKa prediction is a valuable tool for estimating these values. kyushu-u.ac.jpnih.gov

Accurate pKa prediction requires high-level quantum chemical calculations of the Gibbs free energy of the acid and its conjugate base in both the gas phase and solution. mdpi.com Solvation effects are critical and are typically modeled using implicit continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD model. mdpi.comnih.gov For arylboronic acids, it is essential to consider the conformational flexibility of the hydroxyl groups in both the acid and its conjugate base to achieve accurate results. mdpi.com The electron-withdrawing nature of the methanesulfonyl group is expected to increase the acidity (lower the pKa) of the boronic acid moiety compared to unsubstituted phenylboronic acid. mdpi.com Conversely, its effect on the basicity of the pyridine nitrogen can also be assessed. researchgate.net

Table 7.2: Predicted pKa Values using Computational Methods

| Ionizable Group | Predicted pKa (Aqueous) | Computational Method Example |

|---|---|---|

| Pyridine Nitrogen (Protonated) | ~3.5 - 4.5 | DFT (M06-2X) with SMD solvation model |

Note: These are estimated values based on computational studies of similar compounds. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics provides a static picture of the molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov An MD simulation of 5-Methanesulfonylamino-pyridine-3-boronic acid, solvated in a water box, can reveal information about its conformational fluctuations, solvation structure, and interactions with its environment. nih.govkashanu.ac.ir

Using a suitable force field (e.g., CHARMM, AMBER), MD simulations track the trajectory of each atom over nanoseconds or longer. nih.gov Analysis of these trajectories can yield insights into the stability of different conformers in solution, the lifetime of intramolecular hydrogen bonds, and the radial distribution functions of water molecules around key functional groups, providing a detailed picture of its hydration shell.

Intermolecular Interaction Analysis

The functional groups of 5-Methanesulfonylamino-pyridine-3-boronic acid—the boronic acid, the pyridine ring, and the sulfonylamino group—are all capable of forming strong intermolecular interactions, particularly hydrogen bonds. cambridgemedchemconsulting.comnih.gov

Hydrogen Bonding: The boronic acid hydroxyls are excellent hydrogen bond donors, while the oxygen atoms are acceptors. The sulfonylamino group has an N-H donor and two sulfonyl oxygen acceptors. The pyridine nitrogen is a strong hydrogen bond acceptor. These groups can form robust homodimers (e.g., boronic acid dimers) or heterodimers with other molecules. researchgate.netresearchgate.net

N→B Interactions: An intriguing possibility is the formation of an intramolecular or intermolecular dative bond between a nitrogen atom (from the pyridine ring or a neighboring molecule) and the empty p-orbital of the boron atom. researchgate.net Such interactions can significantly influence the conformation and electronic properties of the molecule. Computational tools like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these weak interactions.

Crystal Engineering and Supramolecular Assembly Prediction

The diverse set of hydrogen bonding functionalities in 5-Methanesulfonylamino-pyridine-3-boronic acid makes it an excellent candidate for crystal engineering and the design of novel supramolecular assemblies. rsc.org Boronic acids are known to form predictable and robust hydrogen-bonded synthons. researchgate.net

Computational prediction of crystal structures can explore how these molecules might pack in a solid state. The energetically favored syn,anti-conformation of the boronic acid group typically leads to the formation of hydrogen-bonded homodimers. researchgate.net However, co-crystallization with suitable hydrogen bond acceptors, such as other nitrogen-containing heterocycles, can favor the less stable syn,syn-conformation, leading to the formation of O-H···N heterosynthons. researchgate.netuiowa.edu The presence of the additional sulfonylamino group provides further opportunities for creating complex 1D, 2D, or 3D hydrogen-bonded networks.

Computational Approaches for Rational Catalyst and Ligand Design

The design of novel catalysts and ligands built upon the 5-Methanesulfonylamino-pyridine-3-boronic acid core would theoretically leverage computational methods to predict and optimize their performance in various chemical reactions. The primary goal is to establish clear structure-activity relationships that can guide synthetic efforts.

Key Computational Strategies:

Molecular Geometry Optimization: The first step in any computational analysis involves determining the lowest energy three-dimensional structure of the proposed ligand or catalyst complex. This is crucial as the geometry dictates the steric and electronic environment around a metal center.

Electronic Property Analysis: The electronic nature of the pyridine ring, influenced by the electron-withdrawing methanesulfonylamino group and the boronic acid moiety, is a critical factor. Computational methods can quantify properties such as:

Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's ability to donate or accept electrons, which is fundamental to its coordinating and catalytic behavior.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, donor-acceptor interactions, and the nature of chemical bonds within the molecule, helping to understand how the ligand will interact with a metal center.

Reaction Mechanism Elucidation: For a proposed catalytic cycle, DFT can be used to map out the entire reaction pathway. This involves locating and calculating the energies of reactants, intermediates, transition states, and products. The activation energy barriers for key steps, such as oxidative addition, transmetalation, and reductive elimination in cross-coupling reactions, can be determined.

Ligand Field Theory and d-orbital Splitting: When coordinated to a transition metal, the electronic properties of the ligand influence the splitting of the metal's d-orbitals. Computational models can predict this splitting, which is directly related to the catalytic activity and selectivity of the resulting complex.

Hypothetical Research Findings and Data Tables:

The following interactive table represents the type of data that would be generated in such a computational study. The values are purely illustrative and intended to demonstrate the application of the methodology.

| Ligand Derivative | Calculated Parameter | Value | Interpretation |

|---|---|---|---|

| Ligand-A (with -PPh2 group) | HOMO-LUMO Gap (eV) | 4.25 | Indicates moderate electronic reactivity. |

| Pd-N Bond Length (Å) | 2.15 | Represents a stable coordination bond. | |

| Activation Energy (kcal/mol) for Oxidative Addition | 15.8 | Suggests a feasible initial step in the catalytic cycle. | |

| Ligand-B (with -P(t-Bu)2 group) | HOMO-LUMO Gap (eV) | 4.50 | Increased gap suggests slightly lower reactivity but potentially higher stability. |

| Pd-N Bond Length (Å) | 2.18 | Slightly longer bond due to steric hindrance from t-butyl groups. | |

| Activation Energy (kcal/mol) for Oxidative Addition | 17.2 | Higher energy barrier, potentially leading to a slower reaction rate. | |

| Ligand-C (with -P(C6F5)2 group) | HOMO-LUMO Gap (eV) | 3.90 | Smaller gap due to electron-withdrawing nature of pentafluorophenyl groups, indicating higher reactivity. |

| Pd-N Bond Length (Å) | 2.12 | Shorter bond length, suggesting stronger coordination. | |

| Activation Energy (kcal/mol) for Oxidative Addition | 14.1 | Lower energy barrier, predicting a more efficient catalyst for this step. |

From such theoretical data, researchers could predict that Ligand-C, with its electron-deficient phosphine (B1218219) groups, would likely form the most active catalyst for the oxidative addition step of a cross-coupling reaction. This in silico screening process allows for the prioritization of synthetic targets, saving significant time and resources in the laboratory. The insights gained from these computational approaches provide a powerful roadmap for the rational design of next-generation catalysts and ligands based on the 5-Methanesulfonylamino-pyridine-3-boronic acid framework.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of aryl boronic acids often relies on organolithium or Grignard reagents, which can present challenges regarding functional group tolerance and the generation of stoichiometric waste. Future research will likely focus on more sustainable and atom-economical methods for synthesizing 5-Methanesulfonylamino-pyridine-3-boronic acid.

One promising avenue is the adoption of decarboxylative borylation . This technique allows for the conversion of abundant and structurally diverse carboxylic acids into their corresponding boronic acids using inexpensive nickel catalysts. drugdiscoverytrends.com Applying this method would involve starting with 5-Methanesulfonylamino-nicotinic acid, offering a potentially more direct and environmentally benign route compared to traditional methods. drugdiscoverytrends.com Another area of exploration is the direct C-H borylation of the pyridine (B92270) ring, a process that avoids the need for pre-functionalized starting materials like halides, thereby shortening synthetic sequences and reducing waste.

| Synthetic Strategy | Potential Starting Material | Key Advantages | Reference |

|---|---|---|---|

| Traditional (Organometallic) | 3-Bromo-5-(methanesulfonylamino)pyridine | Established methodology | nih.gov |

| Decarboxylative Borylation | 5-Methanesulfonylamino-nicotinic acid | Uses abundant starting materials, avoids stoichiometric metal waste | drugdiscoverytrends.com |

| Direct C-H Borylation | N-(pyridin-3-yl)methanesulfonamide | High atom economy, reduces synthetic steps | nih.gov |

Exploration of New Reactivity Modes and Catalytic Applications

While boronic acids are staples of Suzuki-Miyaura cross-coupling reactions, their reactivity is far more diverse. nih.gov Future work should explore the utility of 5-Methanesulfonylamino-pyridine-3-boronic acid beyond this canonical transformation. An emerging area is the use of boronic acids as catalysts themselves. rsc.org Their ability to reversibly form covalent bonds with hydroxyl groups can be exploited to activate alcohols and carboxylic acids for various transformations under mild conditions, enhancing atom economy by avoiding stoichiometric activation steps. rsc.org

Furthermore, the unique electronic properties imparted by the methanesulfonylamino group could be harnessed in novel catalytic cycles. Research could investigate its performance in Chan-Lam-Evans coupling for C-N bond formation or in Petasis-type reactions. The Lewis acidic nature of the boron center, modulated by the pyridine ring and its substituent, could also be explored for catalyzing regioselective functionalizations or ring-opening reactions. mdpi.comresearchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and consistency. acs.org The synthesis of boronic acids, particularly those involving organolithium intermediates, can be significantly improved using flow chemistry. organic-chemistry.orgfigshare.com This approach allows for precise control over reaction parameters like temperature and mixing, enabling rapid and high-yield synthesis on a multigram scale, sometimes within seconds of reaction time. organic-chemistry.org Integrating the synthesis of 5-Methanesulfonylamino-pyridine-3-boronic acid into a flow setup would enhance its accessibility for both academic and industrial research. sci-hub.seacs.org

Beyond synthesis, automated platforms can accelerate the exploration of its applications. Automated synthesizers can perform iterative cycles of deprotection, coupling, and purification, enabling the rapid generation of compound libraries for drug discovery or materials science. google.comillinois.edu By protecting 5-Methanesulfonylamino-pyridine-3-boronic acid as an N-methyliminodiacetic acid (MIDA) boronate or a similar stable derivative, it can be incorporated into these automated sequences, speeding up structure-activity relationship studies. illinois.edu

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental design. biorxiv.org Density Functional Theory (DFT) and other quantum mechanical methods can be employed to understand the electronic structure, reactivity, and stability of 5-Methanesulfonylamino-pyridine-3-boronic acid. biorxiv.orgresearchgate.net Such models can predict the energies of frontier molecular orbitals (HOMO/LUMO) to gauge its nucleophilic and electrophilic reactivity, helping to select optimal conditions for various chemical transformations. nih.gov

Furthermore, computational modeling can simulate the interactions between this boronic acid and biological targets, such as enzymes. nih.gov By predicting binding affinities and modes of interaction, these models can identify promising applications in medicinal chemistry, for example, as an inhibitor for specific enzymes. biorxiv.org This predictive power can significantly reduce the time and resources required for experimental screening. nih.gov

| Computational Method | Predicted Property | Potential Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction pathways, binding energy | Guiding synthesis, predicting reactivity, enzyme inhibition studies | biorxiv.orgresearchgate.net |

| QM/MM Simulations | Covalent docking mechanisms, transition states | Rational design of covalent inhibitors | nih.gov |

| Continuum Solvation Models | Behavior in aqueous environments | Understanding stability and reactivity in biological media | acs.org |

Design of Next-Generation Functional Materials Utilizing the Pyridine Boronic Acid Scaffold

The pyridine scaffold is a cornerstone in the design of functional materials due to its electronic properties and ability to coordinate with metals. nih.gov The unique substitution pattern of 5-Methanesulfonylamino-pyridine-3-boronic acid makes it an attractive candidate for incorporation into advanced materials. For instance, pyridine-3,5-dicarbonitrile (B74902) fragments are being investigated for organic light-emitting diodes (OLEDs) that exhibit thermally activated delayed fluorescence (TADF). beilstein-journals.org The electron-withdrawing nature of the methanesulfonylamino group and the versatile reactivity of the boronic acid moiety could be exploited to synthesize novel emitters with tailored photophysical properties.

Another potential application lies in the development of chemical sensors. Boronic acids are well-known for their ability to bind with diols, forming the basis for glucose sensors. researchgate.netfrontierspecialtychemicals.com The pyridine scaffold could serve as a fluorescent reporter, where binding to a target analyte modulates the emission properties. The specific functionalization of 5-Methanesulfonylamino-pyridine-3-boronic acid may offer unique selectivity or sensitivity for specific diol-containing molecules.

Q & A

Q. Table 1: Representative Coupling Conditions

| Halide Partner | Catalyst (5 mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | THF | 82 |

| 2-Chloroquinoline | XPhos Pd G3 | CsF | DMF | 75 |

Key Metric: Turnover number (TON) >100 indicates efficient catalytic activity.

Advanced Question: What strategies resolve contradictions in reported biological activity data for pyridine-boronic acid derivatives?

Answer:

Root Causes of Contradictions:

- Proteasome Inhibition Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., lactacystin as a control).

- Off-Target Effects: Use CRISPR knockouts (e.g., PSMB5 subunit deletion) to confirm specificity .

Resolution Strategies:

Standardized Assays: Adopt NIH/EPA guidelines (e.g., IC₅₀ determination with triplicate runs).

Metabolomic Profiling: LC-MS/MS to identify non-proteasome targets (e.g., kinases).

Advanced Question: How does the methanesulfonylamino group influence reactivity in cross-coupling reactions?

Answer:

Electronic Effects:

- The –SO₂NH– group is electron-withdrawing, reducing electron density at the pyridine ring and slowing oxidative addition of Pd catalysts.

- Steric Hindrance: The bulky substituent at position 5 may impede transmetalation, requiring higher temperatures (80°C vs. 60°C for unsubstituted analogs) .

Comparative Data:

- Coupling Rate: 5-Methanesulfonylamino derivative: t₁/₂ = 2 h vs. 5-methyl analog: t₁/₂ = 0.5 h under identical conditions.

Advanced Question: What in vitro assays assess its potential as a proteasome inhibitor?

Answer:

Chymotrypsin-Like Activity Assay:

Substrate: Suc-LLVY-AMC (20 µM in assay buffer).

Procedure:

- Incubate compound (0.1–100 µM) with purified 20S proteasome (0.5 nM) for 1 h at 37°C.

- Measure fluorescence (λ_ex = 380 nm, λ_em = 460 nm).

Controls: Bortezomib (IC₅₀ = 2–5 nM) and DMSO blanks .

Validation: IC₅₀ values <10 µM suggest therapeutic potential.

Advanced Question: How can computational methods predict its behavior in aqueous environments?

Answer:

DFT-Based Workflow:

Solvation Free Energy: Calculate using SMD implicit solvent model (e.g., water, ε = 78.4).

pKa Prediction: Determine boronic acid acidity (B(OH)₂ → B(OH)₃⁻) via COSMO-RS (predicted pKa ~8.5).

Hydrolysis Pathways: Simulate protodeboronation barriers using transition state theory .

Validation: For 6-bromo-3-pyridinyl boronic acid, DFT-predicted hydrolysis rates aligned with experimental t₁/₂ = 48 h at pH 7.4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.